molecular formula C24H26N4O3S B5103940 4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole

4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B5103940
M. Wt: 450.6 g/mol
InChI Key: PSRUQBDVKHCTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a complex heterocyclic compound that combines several functional groups, including benzothiazole, piperazine, and oxazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves multi-step procedures. The process begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling with the oxazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

4-[[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and piperazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and piperazine derivatives, such as:

Properties

IUPAC Name

4-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-16-19(25-23(31-16)17-7-6-9-20(29-2)22(17)30-3)15-27-11-13-28(14-12-27)24-26-18-8-4-5-10-21(18)32-24/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRUQBDVKHCTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.